1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be achieved through several synthetic routes. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative . Industrial production methods may vary, but they typically involve similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be compared with other similar compounds, such as:
- 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
- 1-Methyloctahydropyrrolo[1,2-a]pyrazine
- 3-Ethyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities .
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-8-3-2-5-10(8)6-4-9-7;/h2-3,5,7,9H,4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPEPRLQWBLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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